molecular formula C13H18O4 B2437077 rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid CAS No. 1998128-20-3

rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid

Cat. No.: B2437077
CAS No.: 1998128-20-3
M. Wt: 238.283
InChI Key: ZPEGVBXJBDQVIH-VHSXEESVSA-N
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Description

rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid is a compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical applications .

Preparation Methods

The synthesis of rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid typically involves multiple steps. One common method includes the regioselective ring-opening reaction of isosorbide with Me3SiI in the presence of acetone, followed by intramolecular nucleophilic substitution to form the desired epoxide. The final step involves the formation of the oxazoline ring directly from the epoxide with benzonitrile in the presence of BF3·Et2O . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzo[d][1,3]dioxole moiety.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it competitively inhibits the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid can be compared with other benzo[d][1,3]dioxole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its potential as a COX inhibitor, which distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxol-5-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-12(2,11(14)15)8-5-6-9-10(7-8)17-13(3,4)16-9/h5-7,9-10H,1-4H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEGVBXJBDQVIH-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(=CC2O1)C(C)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=CC(=C[C@H]2O1)C(C)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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